3-Hydroxy-4-(methylamino)benzamide
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-hydroxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-3-2-5(8(9)12)4-7(6)11/h2-4,10-11H,1H3,(H2,9,12) |
InChI Key |
UOAZXDTYHXHWCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3-Hydroxy-4-(methylamino)benzamide is an organic compound with a hydroxyl group and a methylamino group attached to a benzamide structure. Its chemical formula is C8H10N2O2. It has a phenolic hydroxyl group at the meta position relative to the amide functional group. This compound is of interest in fields like medicinal chemistry because of its potential biological activities.
Potential Applications
- Pharmaceuticals this compound can be a precursor or an active ingredient in drug formulations targeting cancer. Research has indicated that it can act as an inhibitor of histone deacetylase, which is important in gene expression and cancer progression. Similar structured compounds have demonstrated antiviral properties, suggesting this compound may also have therapeutic potential against viral infections.
- Anti-HBV agent N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a derivative, was synthesized and evaluated for its anti-HBV activity in vitro and in vivo . N-phenylbenzamide derivatives exert broad-spectrum antiviral effects against HIV-1, HCV, and EV71 by increasing intracellular levels of APOBEC3G (A3G) . A3G can inhibit the replication of HBV .
Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Hydroxy-4-(methylthio)benzamide | Contains a methylthio group instead of methylamino | Antioxidant properties |
| N-(3-Amino-4-methylphenyl)benzamide | Features an amino group instead of hydroxyl | Histone deacetylase inhibition |
| N-hydroxy-4-(3-phenylpropanamido)benzamide | Contains a hydroxy group and phenylpropanamide | Potent histone deacetylase inhibitor |
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to interact with neurotransmitter receptors in the brain, leading to their antipsychotic effects . The hydroxyl and methylamino groups play a crucial role in the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability: The methylamino group in this compound provides a basic nitrogen, enhancing water solubility compared to the methyl group in 3-Hydroxy-4-methylbenzamide .
Biological Activity: HPAPB demonstrates the importance of a hydroxamic acid (-N-hydroxy) group for histone deacetylase (HDAC) inhibition, a feature absent in this compound. This highlights how minor structural changes can shift therapeutic targets . U-47931E’s opioid activity underscores the role of cyclohexyl and methylamino substitutions in receptor binding, suggesting that this compound could be explored for similar receptor interactions .
Synthetic Accessibility: Benzoxazole derivatives synthesized from methyl-3-amino-4-hydroxybenzoate () illustrate pathways for modifying the benzamide core. Cyclization and coupling reactions (e.g., Buchwald–Hartwig in ) could be adapted for this compound synthesis.
Research Findings and Data Gaps
- Pharmacokinetics: HPAPB’s pharmacokinetic profile (t₁/₂ = 0.592 h, AUC = 40.942 μg·h/mL) provides a benchmark for future studies on this compound.
- Toxicity: The LD₅₀ of HPAPB (1.29 g/kg) suggests that methylamino-substituted benzamides may have favorable safety profiles compared to hydroxamic acids like SAHA (LD₅₀ = 0.77 g/kg) .
- Structural Optimization: highlights the use of trifluoromethyl and fluoro substituents to enhance binding affinity in benzamide derivatives, a strategy applicable to this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-4-(methylamino)benzamide, and how can regioselectivity challenges be addressed?
- Methodological Answer : The synthesis of benzamide derivatives often involves coupling reactions between carboxylic acid derivatives and amines. To ensure regioselectivity, protect the hydroxyl group prior to introducing the methylamino moiety via reductive amination. For example, use tert-butyldimethylsilyl (TBS) protection followed by deprotection under mild acidic conditions . Computational tools like REAXYS can predict feasible routes by analyzing steric and electronic effects of substituents . Validate intermediates via -NMR and LC-MS to confirm regiochemical outcomes.
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer : Combine -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., hydroxyl at ~3200 cm, benzamide carbonyl at ~1650 cm). For unambiguous confirmation, employ single-crystal X-ray diffraction using SHELXL for refinement . Crystallize the compound in polar solvents (e.g., ethanol/water mixtures) to enhance crystal quality. Assign hydrogen-bonding networks to verify intramolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., poly(ADP-ribose) polymerase, PARP) with 3-aminobenzamide as a positive control. Monitor NAD depletion via spectrophotometry at 340 nm . For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Include controls for off-target effects by assessing glucose metabolism and DNA synthesis .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition versus off-target metabolic effects be resolved?
- Methodological Answer : Conduct dose-response curves to identify the threshold where enzyme inhibition (e.g., PARP) occurs without affecting viability. Use RNA-seq or metabolomics to profile off-target pathways (e.g., glycolysis, nucleotide synthesis) . Compare results with structurally analogous benzamides (e.g., 3-aminobenzamide) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s interaction with biological targets like dopamine receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of D2 dopamine receptors (PDB: 6CM4). Prioritize binding poses with hydrogen bonds between the hydroxyl group and Ser193 or Asp114. Validate predictions via radioligand displacement assays using -nemonapride as a tracer . Compare binding affinities (K) with known antagonists to assess selectivity .
Q. How can crystallographic disorder in the compound’s structure be resolved during refinement?
- Methodological Answer : In SHELXL, apply "PART" commands to model disordered regions (e.g., methylamino group). Use restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Validate with residual density maps (e.g., -maps) and adjust occupancy factors iteratively. For severe disorder, consider alternative crystallization conditions or low-temperature data collection .
Data Analysis and Optimization
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Methodological Answer : Conduct stability studies in PBS (pH 7.4) and DMEM (pH 8.0) at 37°C over 24–72 hours. Monitor degradation via HPLC-UV at 254 nm. For acidic conditions (e.g., lysosomal pH 4.5), assess hydrolysis of the benzamide bond. Optimize formulation using cyclodextrins or liposomal encapsulation to enhance stability .
Q. What strategies mitigate aggregation artifacts in high-throughput screening (HTS)?
- Methodological Answer : Pre-filter compound solutions through 0.2 µm membranes. Include detergent controls (e.g., 0.01% Tween-20) to disrupt non-specific aggregates. Confirm activity via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
